molecular formula C10H12O6 B12673204 (E)-4-ethenoxy-4-oxobut-2-enoic acid;ethenyl acetate CAS No. 72828-12-7

(E)-4-ethenoxy-4-oxobut-2-enoic acid;ethenyl acetate

Cat. No.: B12673204
CAS No.: 72828-12-7
M. Wt: 228.20 g/mol
InChI Key: HGEYTIUPRGPIPD-BJILWQEISA-N
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Description

(E)-4-ethenoxy-4-oxobut-2-enoic acid;ethenyl acetate is a compound that combines the properties of an ester and an acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-ethenoxy-4-oxobut-2-enoic acid;ethenyl acetate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . The reaction conditions often include heating the mixture to reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, microwave-assisted synthesis has been explored for its ability to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

(E)-4-ethenoxy-4-oxobut-2-enoic acid;ethenyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(E)-4-ethenoxy-4-oxobut-2-enoic acid;ethenyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of (E)-4-ethenoxy-4-oxobut-2-enoic acid;ethenyl acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-ethenoxy-4-oxobut-2-enoic acid;ethenyl acetate is unique due to its combination of ester and acid functionalities, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in both research and industrial settings.

Properties

CAS No.

72828-12-7

Molecular Formula

C10H12O6

Molecular Weight

228.20 g/mol

IUPAC Name

(E)-4-ethenoxy-4-oxobut-2-enoic acid;ethenyl acetate

InChI

InChI=1S/C6H6O4.C4H6O2/c1-2-10-6(9)4-3-5(7)8;1-3-6-4(2)5/h2-4H,1H2,(H,7,8);3H,1H2,2H3/b4-3+;

InChI Key

HGEYTIUPRGPIPD-BJILWQEISA-N

Isomeric SMILES

CC(=O)OC=C.C=COC(=O)/C=C/C(=O)O

Canonical SMILES

CC(=O)OC=C.C=COC(=O)C=CC(=O)O

Origin of Product

United States

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